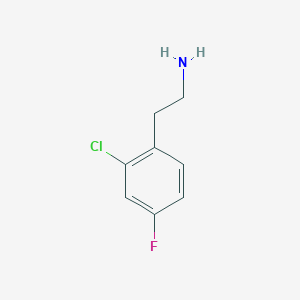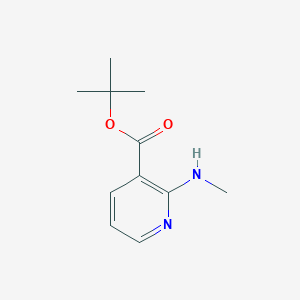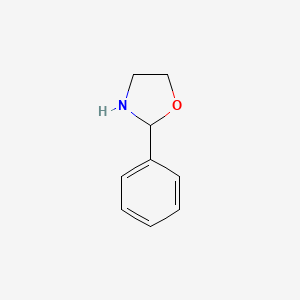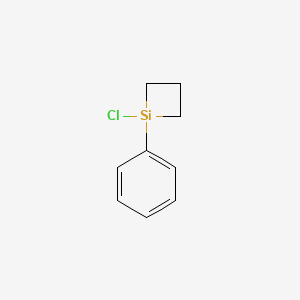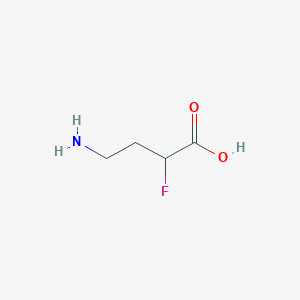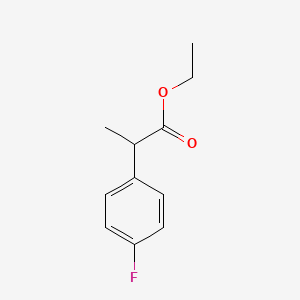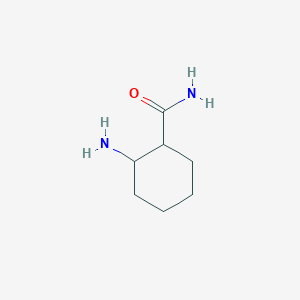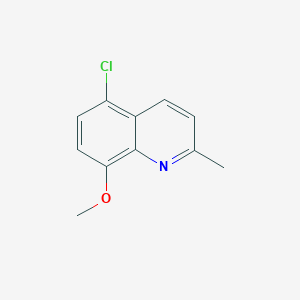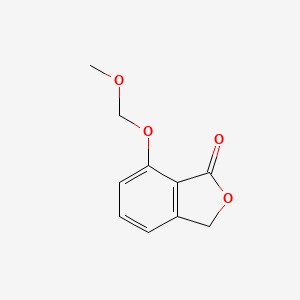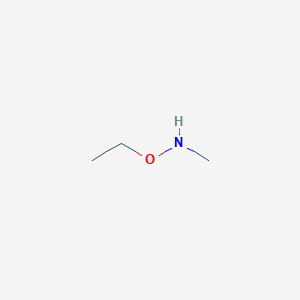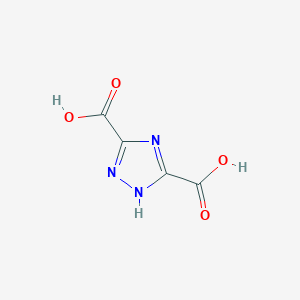![molecular formula C16H21NO4 B3189698 1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate CAS No. 3435-56-1](/img/structure/B3189698.png)
1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate is an organic compound with the molecular formula C16H21NO4.
Vorbereitungsmethoden
The synthesis of 1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate typically involves the reaction of diethyl malonate with 4-(dimethylamino)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, forming the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate can be compared with similar compounds such as:
Diethyl 2-{[4-(dimethylamino)phenyl]methylidene}malonate: Similar structure but different substituents.
Diethyl 2-{[4-(dimethylamino)phenyl]methylidene}succinate: Similar structure but different functional groups.
Diethyl 2-{[4-(dimethylamino)phenyl]methylidene}fumarate: Similar structure but different double bond configuration.
Eigenschaften
CAS-Nummer |
3435-56-1 |
|---|---|
Molekularformel |
C16H21NO4 |
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
diethyl 2-[[4-(dimethylamino)phenyl]methylidene]propanedioate |
InChI |
InChI=1S/C16H21NO4/c1-5-20-15(18)14(16(19)21-6-2)11-12-7-9-13(10-8-12)17(3)4/h7-11H,5-6H2,1-4H3 |
InChI-Schlüssel |
BEYLVANPYLXGSR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


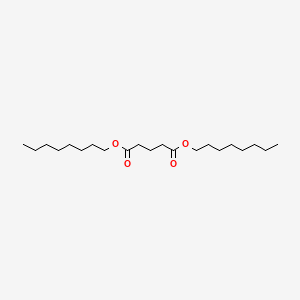
![Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3189618.png)
